molecular formula C21H27N5O2 B271866 [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE

Cat. No.: B271866
M. Wt: 381.5 g/mol
InChI Key: IVYRBRLOOMHICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a tetrazole ring, and a butan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Methanol, halogenated compounds

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-METHOXY-4-{[1-(4-METHYLPHENYL)-1,2,3,4-TETRAZOL-5-YL]METHOXY}PHENYL)METHYL](SEC-BUTYL)AMINE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its tetrazole ring and methoxy group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H27N5O2

Molecular Weight

381.5 g/mol

IUPAC Name

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]butan-2-amine

InChI

InChI=1S/C21H27N5O2/c1-5-16(3)22-13-17-8-11-19(20(12-17)27-4)28-14-21-23-24-25-26(21)18-9-6-15(2)7-10-18/h6-12,16,22H,5,13-14H2,1-4H3

InChI Key

IVYRBRLOOMHICA-UHFFFAOYSA-N

SMILES

CCC(C)NCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)OCC2=NN=NN2C3=CC=C(C=C3)C)OC

Origin of Product

United States

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